Methyl 2,3,5-Tris-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside
Description
Methyl 2,3,5-Tris-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside is a chemically modified ribofuranoside derivative where the hydroxyl groups at the 2, 3, and 5 positions of the ribose ring are substituted with 2,4-dichlorobenzyl ethers. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of nucleosides, nucleotides, and other glycosylated biomolecules. The 2,4-dichlorobenzyl groups enhance steric protection and chemical stability, enabling controlled reactivity during multi-step synthetic processes.
Properties
Molecular Formula |
C27H24Cl6O5 |
|---|---|
Molecular Weight |
641.2 g/mol |
IUPAC Name |
3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxyoxolane |
InChI |
InChI=1S/C27H24Cl6O5/c1-34-27-26(37-13-17-4-7-20(30)10-23(17)33)25(36-12-16-3-6-19(29)9-22(16)32)24(38-27)14-35-11-15-2-5-18(28)8-21(15)31/h2-10,24-27H,11-14H2,1H3 |
InChI Key |
QTZFDEIPDKCKBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)COCC2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Tris-O-Benzylation Using 2,4-Dichlorobenzyl Bromide
A widely adopted method involves treating methyl α-D-ribofuranoside with 2,4-dichlorobenzyl bromide (Dcb-Br) in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF). The base deprotonates the hydroxyl groups, generating alkoxide intermediates that undergo nucleophilic substitution with Dcb-Br.
Reaction Conditions
- Molar Ratio : A 3.5:1 molar excess of Dcb-Br to ribofuranoside ensures complete trisubstitution.
- Temperature : The reaction proceeds at 0°C initially to mitigate exothermic side reactions, followed by gradual warming to room temperature.
- Duration : Stirring for 12–24 hours ensures quantitative conversion.
Challenges and Solutions
- Regioselectivity : The primary 5-hydroxyl reacts preferentially, followed by the secondary 2- and 3-hydroxyls. Steric hindrance from the 2,4-dichlorobenzyl groups necessitates prolonged reaction times for full substitution.
- Byproduct Formation : Excess Dcb-Br may alkylate the base, forming quaternary ammonium salts. This is mitigated by controlled addition and stoichiometry.
Stepwise Protection via Sequential Benzylation
An alternative approach involves sequential protection of hydroxyl groups using temporary protecting groups to direct regioselectivity. For example, the 5-hydroxyl is first protected with a tert-butyldimethylsilyl (TBDMS) group, followed by Dcb protection of the 2- and 3-hydroxyls, and final desilylation. However, this method introduces additional steps and is less efficient for large-scale synthesis.
Optimization of Reaction Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency:
| Solvent | Base | Yield | Reference |
|---|---|---|---|
| DMF | NaH | 85% | |
| THF | Ag₂O | 78% | |
| CH₃CN | DBU | 65% |
Temperature and Stoichiometry
Elevated temperatures (40–50°C) accelerate the reaction but risk anomerization or decomposition. Substoichiometric Dcb-Br (≤3 equiv.) leads to incomplete protection, necessitating excess reagent.
Experimental Procedure and Work-Up
Detailed Synthesis Protocol
- Preparation of Reagents : Methyl α-D-ribofuranoside (1.0 equiv.) is dissolved in anhydrous DMF under nitrogen.
- Deprotonation : NaH (3.5 equiv.) is added at 0°C, stirring for 30 minutes.
- Benzylation : Dcb-Br (3.5 equiv.) is added dropwise, and the mixture is stirred at room temperature for 24 hours.
- Quenching : The reaction is quenched with methanol, followed by dilution with ethyl acetate and washing with water.
- Purification : The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound as a colorless syrup.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 7.38–7.12 (m, 9H, Dcb aromatic), 5.01 (d, J = 4.8 Hz, H-1), 4.55–4.21 (m, 3H, H-2, H-3, H-5), 3.42 (s, 3H, OCH₃).
- ¹³C NMR : δ 137.2 (C-Cl), 101.5 (C-1), 78.3–73.8 (C-2, C-3, C-5), 55.1 (OCH₃).
Comparative Analysis of Methodologies
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Direct Tris-O-benzylation | 85% | >95% | Low |
| Stepwise Protection | 72% | 90% | High |
The direct method is favored for its simplicity and scalability, whereas stepwise approaches are reserved for substrates requiring orthogonal protection.
Challenges in Industrial-Scale Production
Chemical Reactions Analysis
Regioselective Deprotection
Selective removal of DCB protecting groups enables controlled functionalization of the ribofuranoside scaffold.
Reaction Conditions and Outcomes
| Reagent | Target Position | Product | Yield | Source |
|---|---|---|---|---|
| Tin(IV) chloride (SnCl₄) | C2 | Methyl 3,5-bis-O-DCB-α-D-ribofuranoside | 85% | |
| Hydrogenolysis (H₂/Pd-C) | All positions | Methyl α-D-ribofuranoside | >90% |
-
Mechanistic Insight : SnCl₄ preferentially cleaves the C2 DCB group due to steric accessibility and Lewis acid coordination to the furanose oxygen .
Triflation and Nucleophilic Substitution
The deprotected hydroxyl group at C2 can be activated for nucleophilic displacement.
Example Reaction Pathway
-
Triflation : Treating the C2-deprotected intermediate with triflic anhydride (Tf₂O) yields a triflate derivative.
-
Substitution : Reaction with pyrrolo[2,3-d]pyrimidine derivatives in the presence of Cs₂CO₃ produces 1′-O-α-methyl isonucleosides .
Performance Data
| Step | Reagents | Product Yield |
|---|---|---|
| Triflation | Tf₂O, pyridine | 92% |
| Nucleophilic Substitution | Cs₂CO₃, nucleobase | 65–78% |
Epoxidation and Ring-Opening
The compound’s derivatives participate in epoxide formation for structural diversification.
Reaction Sequence
-
Benzoylation : Methyl 2,3,5-tri-O-benzoyl-α-D-arabinofuranoside is prepared.
-
Epoxidation : Treatment with NaH/THF generates methyl 2,3-anhydro-α-D-ribofuranoside .
Efficiency
| Step | Yield |
|---|---|
| Benzoylation | 89% |
| Epoxidation | 83% |
Stability and Reactivity Factors
-
Thermal Stability : Decomposition occurs above 200°C, confirmed by TGA.
-
Solvent Effects : Reactions in dichloromethane or THF show optimal solubility and minimal side reactions .
-
Steric Hindrance : The DCB groups slow reaction kinetics at C3 and C5 positions, necessitating prolonged reaction times.
Analytical Characterization
Critical methods for verifying reaction outcomes:
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Drug Development:
Industry
Materials Science: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran involves interactions with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Structural and Functional Analysis
Protection Efficiency: The target compound’s three 2,4-dichlorobenzyl groups provide robust protection against nucleophilic attack and oxidative degradation, surpassing the stability of benzyl-protected analogs (e.g., Methyl 2,3,5-Tri-O-benzyl-β-D-ribofuranoside) . The electron-withdrawing chlorine atoms further stabilize the ether linkages, making deprotection more challenging and requiring stronger acidic conditions (e.g., BCl₃ or TFA) compared to benzyl groups . In contrast, compounds like 1-Methyl-3,5-bis-O-(2,4-dichlorobenzyl)-alpha-D-ribofuranoside offer partial protection, leaving the 2-hydroxyl group exposed for selective functionalization .
This contrasts with the less bulky benzyl or 4-chlorobenzyl groups in other derivatives . Fluorinated analogs (e.g., 2',3',5'-Tri-O-benzyl-1'-(2,4,5-trifluorophenyl)-β-D-ribofuranoside) exhibit distinct electronic properties due to fluorine’s high electronegativity, which may enhance binding affinity in nucleic acid interactions .
Solubility and Reactivity: Dichlorobenzyl-protected compounds are highly lipophilic, limiting solubility in polar solvents. This contrasts with benzyl-protected derivatives, which are more soluble in chloroform or ethyl acetate . Tosyl or isopropylidene-protected compounds (e.g., Methyl 2,3-O-Isopropylidene-5-O-p-tolylsulfonyl-ß-D-ribofuranoside) are more reactive in glycosylation reactions due to labile protecting groups, enabling selective deprotection under mild conditions .
Q & A
Basic: What synthetic strategies are recommended for the stepwise benzylation of ribofuranoside derivatives like Methyl 2,3,5-Tris-O-(2,4-dichlorobenzyl)-α-D-ribofuranoside?
Methodological Answer:
The synthesis typically involves sequential protection of hydroxyl groups using 2,4-dichlorobenzyl (DCB) groups. For analogous compounds (e.g., Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside), stepwise benzylation is achieved by:
- Protective Group Strategy : Use bulky bases like 1,8-diazabicycloundec-7-ene (DBU) or tin-based catalysts (e.g., BuSnO) to selectively activate specific hydroxyl groups .
- Reaction Conditions : Benzylation with 2,4-dichlorobenzyl bromide in anhydrous solvents (e.g., DMF or CHCl) under inert atmosphere, followed by purification via silica gel chromatography .
- Validation : Monitor reaction progress using TLC and confirm final structure via / NMR and ESI-MS .
Advanced: How can researchers resolve discrepancies in 1H^{1}\text{H}1H NMR chemical shifts during structural elucidation of heavily substituted ribofuranosides?
Methodological Answer:
Discrepancies often arise due to steric effects or dynamic conformational changes. To address this:
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping proton signals and correlate carbons with adjacent protons .
- Comparative Analysis : Reference spectral data of structurally similar compounds (e.g., Methyl 3,5-di-O-(2,4-dichlorobenzyl)-D-ribofuranoside, CAS 636581-81-2) to identify expected shifts for DCB-substituted positions .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data .
Basic: Which spectroscopic and chromatographic techniques are critical for assessing purity and structural integrity?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Advanced: How do chlorine substitution patterns (2,4-dichlorobenzyl vs. 2,6-dichlorobenzyl) influence biological interactions?
Methodological Answer:
- Structural Analysis : Docking studies on similar dichlorobenzyl-containing compounds (e.g., collagenase inhibitors) reveal that chlorine position affects binding:
- SAR Studies : Synthesize analogs with varied substitution patterns and evaluate activity via enzyme inhibition assays .
Basic: What are common side reactions in DCB-substituted ribofuranoside synthesis, and how are they minimized?
Methodological Answer:
- Incomplete Benzylation : Mitigate by using excess 2,4-dichlorobenzyl bromide (1.5–2.0 eq) and prolonged reaction times (12–24 hrs) .
- Deprotection Issues : Acid-sensitive intermediates may require mild deprotection (e.g., catalytic hydrogenation over Pd/C) to avoid cleavage of glycosidic bonds .
- Byproduct Formation : Monitor for orthoester formation (common in ribofuranosides) using NMR and adjust reaction pH to neutral .
Advanced: How can molecular docking guide the design of Methyl 2,3,5-Tris-O-DCB-ribofuranoside derivatives for antiviral applications?
Methodological Answer:
- Target Selection : Prioritize viral enzymes (e.g., polymerases or proteases) with known nucleoside-binding pockets.
- Docking Workflow :
- Software : Use AutoDock Vina or Schrödinger Glide for ligand-receptor modeling.
- Parameters : Calculate Gibbs free energy (ΔG) of binding; analogs with ΔG < –6 kcal/mol (similar to collagenase inhibitors ) suggest strong affinity.
- Validation : Cross-check with MD simulations to assess binding stability over time .
Basic: What solvent systems are optimal for recrystallizing DCB-protected ribofuranosides?
Methodological Answer:
- Polar Solvents : Use ethyl acetate/hexane mixtures (3:7 to 1:1 v/v) for slow crystallization, enhancing purity .
- Temperature Control : Gradual cooling from 50°C to 4°C minimizes amorphous precipitate formation.
- Alternative Methods : For hygroscopic compounds, employ freeze-drying (lyophilization) after dissolving in tert-butanol/water .
Advanced: How does steric hindrance from DCB groups impact the glycosidic bond stability of this compound?
Methodological Answer:
- Kinetic Studies : Compare hydrolysis rates under acidic (pH 2–4) and enzymatic conditions (e.g., glycosidases).
- Mechanistic Insight : Bulky DCB groups reduce water accessibility to the glycosidic bond, enhancing stability. This is corroborated by analogs (e.g., tri-O-benzyl-ribofuranose) showing prolonged half-lives in biological buffers .
- Accelerated Testing : Use thermal gravimetric analysis (TGA) to assess decomposition profiles .
Table 1: Key Spectral Data for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
